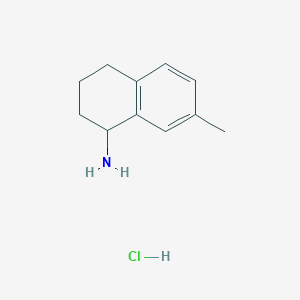7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
CAS No.: 1810069-89-6
Cat. No.: VC5964577
Molecular Formula: C11H16ClN
Molecular Weight: 197.71
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1810069-89-6 |
|---|---|
| Molecular Formula | C11H16ClN |
| Molecular Weight | 197.71 |
| IUPAC Name | 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H |
| Standard InChI Key | HCBRYFDVZWVSGL-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(CCCC2N)C=C1.Cl |
Introduction
Chemical and Physical Properties
The structural and physicochemical characteristics of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride underpin its utility in research. The compound’s molecular structure combines a partially saturated naphthalene ring with a methyl group at the 7-position and an amine group at the 1-position, protonated as a hydrochloride salt. Key properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1810069-89-6 | |
| Molecular Formula | ||
| Molecular Weight | 197.70 g/mol | |
| Solubility | Soluble in DMSO, methanol | |
| Storage Conditions | Room temperature (RT), dry | |
| Purity | ≥98% |
The hydrochloride salt enhances stability and solubility in polar solvents, facilitating its use in solution-phase reactions . Storage recommendations emphasize protection from moisture and prolonged freezing, with stock solutions stable for up to six months at -80°C .
Synthetic Applications and Reactivity
As a versatile intermediate, 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride participates in numerous synthetic pathways. Its amine group enables reductive aminations, nucleophilic substitutions, and condensations, while the tetrahydronaphthalene scaffold provides a rigid framework for stereoselective modifications . Industrial applications include:
-
Pharmaceutical Synthesis: Serving as a precursor to bioactive molecules, particularly those targeting neurological and cardiovascular systems. The amine group can be functionalized to produce secondary amines or amides, enhancing binding affinity in drug candidates .
-
Agrochemical Development: Used in the synthesis of herbicides and pesticides, where its bicyclic structure contributes to lipid solubility and environmental persistence .
-
Specialty Chemicals: Incorporated into ligands for catalysis or dyes due to its aromatic and electron-donating properties .
A notable advantage is its regioselective reactivity, which allows chemists to modify specific positions on the tetrahydronaphthalene ring without disrupting the amine functionality .
First-aid measures include immediate rinsing of affected areas and medical consultation for significant exposure . The compound is strictly designated for laboratory use and is unsuitable for human or household applications .
Industrial Manufacturing and Quality Assurance
Commercial production of 7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride adheres to ISO-certified processes to ensure high purity (≥98%) and batch consistency . Key manufacturing details include:
-
Synthesis Scale: Produced in multi-kilogram quantities to meet demand from pharmaceutical and academic sectors .
-
Storage Stability: Retains chemical integrity for up to two years when stored at 20°C in sealed containers .
-
Quality Control: Rigorous HPLC and NMR analyses verify purity and structural conformity .
Suppliers such as MolCore BioPharmatech emphasize traceability and compliance with global regulatory standards, ensuring reliability for critical research applications .
Research Use and Formulation Strategies
In experimental settings, the compound is typically prepared as stock solutions in dimethyl sulfoxide (DMSO) or methanol at concentrations up to 10 mM . The following table outlines recommended preparation protocols:
| Stock Concentration | Volume for 1 mg | Volume for 10 mg |
|---|---|---|
| 1 mM | 5.0582 mL | 50.5817 mL |
| 5 mM | 1.0116 mL | 10.1163 mL |
| 10 mM | 0.5058 mL | 5.0582 mL |
For in vivo studies, formulations often combine the compound with PEG 300 and Tween 80 to enhance bioavailability, followed by dilution in aqueous solutions . Stability is maximized by avoiding repeated freeze-thaw cycles and storing aliquots at -80°C .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume